molecular formula C18H29NO2 B5213315 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine

4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine

Cat. No. B5213315
M. Wt: 291.4 g/mol
InChI Key: BVTOEMZAORCVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as TMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is not fully understood. However, studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have various biochemical and physiological effects. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been found to induce apoptosis by activating caspase-3 and caspase-9. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its potential therapeutic properties. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in lab experiments is its complex synthesis method. The multi-step process required to synthesize 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. One direction is to further explore its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine in more detail. Additionally, future studies could focus on improving the synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine to make it more efficient and cost-effective.
Conclusion:
In conclusion, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, also known as 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process, and it has been studied for its potential to treat cancer, neurodegenerative diseases, and inflammatory diseases. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. However, the complex synthesis method of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can be a limitation in lab experiments. Future studies could focus on exploring its potential therapeutic properties, investigating its mechanism of action, and improving the synthesis method.

Synthesis Methods

The synthesis of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine involves a multi-step process that starts with the reaction of 2,3,5-trimethylphenol with 1-bromopentane in the presence of sodium hydride. The resulting product is then reacted with morpholine in the presence of potassium carbonate to yield 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been studied for its potential therapeutic properties in various scientific research areas. One of the most promising applications of 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine is in the treatment of cancer. Studies have shown that 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15-13-16(2)17(3)18(14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTOEMZAORCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCCN2CCOCC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2,3,5-Trimethylphenoxy)pentyl]morpholine

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